molecular formula C17H20F3N3O3 B6505763 1-methyl-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1421496-57-2

1-methyl-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B6505763
CAS No.: 1421496-57-2
M. Wt: 371.35 g/mol
InChI Key: SKLKWDLDCPYRQW-UHFFFAOYSA-N
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Description

1-methyl-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrrolidin-2-one is a complex heterocyclic compound featuring a pyrrolidin-2-one core linked to a piperidine ring substituted with a trifluoromethylpyridyloxy group. This structure combines a lactam (pyrrolidinone) moiety with a piperidine-carbonyl scaffold, which is often associated with enhanced metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name

1-methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3/c1-22-10-11(8-15(22)24)16(25)23-6-4-13(5-7-23)26-14-3-2-12(9-21-14)17(18,19)20/h2-3,9,11,13H,4-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLKWDLDCPYRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share partial structural motifs or functional groups with 1-methyl-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrrolidin-2-one, enabling comparative analysis:

Compound Name Core Structure Key Functional Groups Reported Activity/Synthesis Relevance
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one (Compound 22) Pyrrolopyrimidine-indole hybrid Trifluoromethylpyridine, pyrrolopyrimidine Kinase inhibition (implied via pyrrolopyrimidine core)
1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6) Piperazine-carbonyl scaffold Trifluoromethylpyridine, thiophene GPCR modulation (e.g., serotonin/dopamine receptors)
1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (Pyridin-2-one derivative 1) Pyridin-2-one Acetylphenyl, dimethylaminophenyl Antimicrobial/antifungal activity

Comparative Analysis

Trifluoromethylpyridine Motif: The trifluoromethylpyridine group in the target compound and Compound 22 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. However, MK45/RTC6 substitutes the piperidine ring with piperazine, which may alter receptor binding kinetics due to increased basicity.

Lactam vs. Carbonyl Linkers :

  • The pyrrolidin-2-one lactam in the target compound provides a rigid, planar structure conducive to hydrogen bonding, unlike the flexible carbonyl linker in MK45/RTC6 . This rigidity may improve selectivity for enzymatic targets but reduce bioavailability.

Heterocyclic Diversity: Compound 22 incorporates a pyrrolopyrimidine-indole system, which is associated with kinase inhibition (e.g., JAK/STAT pathways), whereas the pyridin-2-one derivatives focus on antimicrobial activity via dicarbonitrile groups. The target compound’s pyrrolidinone-piperidine hybrid lacks direct functional group overlap with these analogs, suggesting a unique mechanistic profile.

In contrast, MK45/RTC6 employs piperazine acylation, highlighting divergent approaches to nitrogenous scaffolds.

Data Table: Pharmacokinetic and Physicochemical Properties

Property Target Compound (Inferred) Compound 22 MK45/RTC6
Molecular Weight ~450 g/mol (estimated) 532.5 g/mol 437.9 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 4.2 3.8
Hydrogen Bond Acceptors 6 8 5
Synthetic Yield Not reported 65% (reported) 72% (reported)

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